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L-ribopyranose

Cat. No.: B13407541
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-OWMBCFKOSA-N
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Description

Historical Context and Initial Characterization of L-Ribopyranose

The story of this compound is intrinsically linked to the pioneering work on its enantiomer. L-ribose, the parent sugar of this compound, was first synthesized by Emil Fischer and Oscar Piloty in 1891. wikipedia.org It was not until 1909 that Phoebus Levene and Walter Jacobs identified D-ribose as a natural product and the mirror image of the sugar synthesized by Fischer and Piloty. wikipedia.org The initial characterization of these sugars involved classical methods of organic chemistry, including elemental analysis and determination of their stereochemical relationships to other known sugars like arabinose. wikipedia.org The pyranose form, a six-membered ring structure, is one of the cyclic forms that ribose adopts in solution. ulpgc.es

Academic Significance within Contemporary Carbohydrate Chemistry

The academic significance of this compound has grown considerably, driven by its potential applications in medicinal chemistry. ontosight.airesearchgate.netnih.gov As a non-natural sugar, it is a valuable starting material for the synthesis of L-nucleoside analogues, which have demonstrated significant antiviral and anticancer properties. researchgate.netnih.govgoogle.com The incorporation of L-sugars into nucleoside structures can confer resistance to enzymatic degradation, a desirable property for therapeutic agents. researchgate.net Researchers are actively exploring efficient synthetic routes to L-ribose and its derivatives to support the development of these novel pharmaceuticals. researchgate.netgoogle.comnih.gov These synthetic strategies often involve multi-step processes starting from more abundant sugars like L-arabinose or even D-ribose through stereochemical inversion. researchgate.netgoogle.com

Enantiomeric Relationship and Structural Parallels with D-Ribopyranose

This compound is the enantiomer of D-ribopyranose, meaning they are non-superimposable mirror images of each other. nih.govechemi.com This relationship dictates that they have identical physical properties, such as molecular weight and melting point, but differ in their interaction with plane-polarized light (optical rotation) and their interactions with other chiral molecules, such as enzymes. nih.govechemi.com Both L- and D-ribopyranose exist in equilibrium with their furanose (five-membered ring) and open-chain forms in solution. ulpgc.es The pyranose form itself can exist as two anomers, alpha (α) and beta (β), which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1). nih.govguidechem.com The conformational preferences of these ring structures, which are crucial for their biological activity and chemical reactivity, have been the subject of detailed spectroscopic and computational studies. ulpgc.esresearchgate.net

Interactive Data Table: Properties of Ribopyranose Enantiomers

PropertyThis compoundD-Ribopyranose
Molecular Formula C5H10O5 nih.govC5H10O5 wikipedia.org
Molecular Weight 150.13 g/mol nih.gov150.13 g/mol wikipedia.org
CAS Number 41546-41-2 nih.gov50-69-1 (for D-ribose) wikipedia.org
Enantiomeric Form L-stereoisomer nih.govD-stereoisomer ontosight.ai
Natural Abundance Rare, unnatural fiveable.mewikipedia.orgNaturally occurring wikipedia.org

Interactive Data Table: Anomeric Forms of this compound

AnomerAnomeric ConfigurationCAS Number
alpha-L-Ribopyranose alpha nih.govguidechem.com7296-61-9 nih.gov
beta-L-Ribopyranose beta chemicalbook.com7296-62-0 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B13407541 L-ribopyranose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3S,4S,5S)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m0/s1

InChI Key

SRBFZHDQGSBBOR-OWMBCFKOSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for L Ribopyranose

Chemical Synthesis Approaches for L-Ribopyranose

Chemical synthesis provides versatile and scalable methods for producing this compound, starting from either non-carbohydrate precursors or readily available monosaccharides.

Total Synthesis from Non-Carbohydrate Precursors

The total synthesis of this compound from simple, achiral molecules represents a significant challenge in carbohydrate chemistry. These approaches often involve the construction of the carbon backbone and the stereoselective introduction of multiple hydroxyl groups. While complex, total synthesis offers the advantage of not being reliant on the availability of chiral starting materials from natural sources. A notable example is the synthesis of racemic mycarose from allylacetylene, which involves key transformations like threo-selective epoxidation. nih.gov

Stereoselective Transformations from Readily Available Monosaccharides

A more common and practical approach to this compound synthesis involves the stereoselective transformation of abundant and inexpensive monosaccharides.

From L-Arabinose: L-arabinose, a readily available pentose (B10789219), can be converted to L-ribose through epimerization at the C2 position. This transformation is often achieved through a series of protection, oxidation, and reduction steps. Biotechnological methods have also been developed, utilizing enzymes like L-arabinose isomerase to produce L-ribose from L-arabinose. nih.govnih.gov

Starting MaterialKey TransformationsOverall YieldReference
D-Ribose5-O-tritylation, reduction, peracetylation, detritylation, Swern oxidation, hydrolysis39% google.com
D-RiboseRadical-mediated carbonyl translocation and deoxygenation- nih.gov
L-ArabinoseEnzymatic isomerization using L-arabinose isomerase~20% conversion nih.gov

Advanced Protecting Group Chemistry in this compound Synthesis

The synthesis of complex carbohydrates like this compound heavily relies on the strategic use of protecting groups to mask reactive hydroxyl groups and enable regioselective modifications. jocpr.comneliti.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.com

Common protecting groups for hydroxyl functions include:

Silyl ethers (e.g., TBDMS, TBDPS, TIPS): These are valued for their tunable stability and ease of introduction and removal. neliti.comagroipm.cn Their steric bulk can also be exploited for regioselective protection of less hindered hydroxyl groups. neliti.com

Acetals and Ketals (e.g., benzylidene, isopropylidene): These are often used to protect diols. agroipm.cn

Esters (e.g., acetate (B1210297), benzoate): These are readily introduced and can be selectively removed under basic conditions. agroipm.cn

Ethers (e.g., benzyl): Benzyl ethers are stable to a wide range of reaction conditions and are typically removed by hydrogenolysis. neliti.com

The concept of "orthogonal protection" is crucial in multistep syntheses, allowing for the selective deprotection of one hydroxyl group while others remain protected. neliti.com

Regioselective Functionalization and Modification Protocols

The ability to selectively functionalize specific hydroxyl groups on the this compound ring is essential for creating diverse derivatives with potential biological activity. Regioselectivity can be achieved through several strategies:

Exploiting Inherent Reactivity: The primary hydroxyl group at C5 is generally more reactive than the secondary hydroxyls, allowing for selective reactions at this position.

Use of Bulky Reagents: Sterically demanding reagents will preferentially react with the less hindered hydroxyl groups.

Directing Effects of Protecting Groups: The choice of protecting groups can influence the reactivity of neighboring hydroxyls.

Enzymatic Methods: Enzymes can offer high regioselectivity that is often difficult to achieve with purely chemical methods. researchgate.net

Chemoenzymatic and Biocatalytic Production of this compound

Chemoenzymatic and biocatalytic approaches offer milder reaction conditions, higher selectivity, and a more environmentally friendly alternative to traditional chemical synthesis. nih.gov

Enzymatic Conversion Pathways

Enzymes play a significant role in the production of L-ribose. One key enzyme is NAD-dependent mannitol dehydrogenase (MDH) , which catalyzes the reversible oxidation of mannitol to fructose. creative-enzymes.com While not directly producing L-ribose, this enzyme is part of broader metabolic pathways that can be engineered for the synthesis of various sugars. creative-enzymes.com In some bacteria, mannitol-1-phosphate can be converted to ribose, highlighting a potential biosynthetic route. nih.gov

More directly, L-ribose can be produced from L-arabinose using a two-enzyme system consisting of L-arabinose isomerase and mannose-6-phosphate (B13060355) isomerase . nih.gov This biocatalytic process has been shown to produce 118 g/L of L-ribose from 500 g/L of L-arabinose. nih.govresearchgate.net

Enzyme SystemSubstrateProductKey FeaturesReference
L-arabinose isomerase & Mannose-6-phosphate isomeraseL-ArabinoseL-RiboseHigh productivity and yield nih.govresearchgate.net
NAD-dependent mannitol dehydrogenaseMannitolFructosePart of engineered metabolic pathways creative-enzymes.com

Fermentative Biosynthesis from Carbon Sources (e.g., D-Glucose)

The biotechnological production of this compound, a rare sugar not commonly found in nature, represents a significant advancement over complex and often low-yield chemical syntheses. researchgate.netproquest.comnih.gov Fermentative processes, particularly those utilizing inexpensive and abundant carbon sources like D-glucose, are central to making L-ribose more accessible for its crucial role as a precursor in the synthesis of antiviral L-nucleoside analogs. researchgate.netproquest.comresearchgate.net

While commercial production of D-ribose often relies on genetically modified strains of Bacillus subtilis that can produce significant quantities from glucose, the biosynthesis of L-ribose from D-glucose involves a multi-step biotransformation. wikipedia.orgresearchgate.netnih.gov One described pilot-plant scale route involves a three-step biotransformation starting from D-glucose. researchgate.net

Engineered microbial systems are at the forefront of L-ribose production research. For instance, Escherichia coli has been genetically modified to produce L-ribose. nih.gov In one strategy, the conversion of L-arabinose to L-ribose is a key step. This bioconversion is a two-step enzymatic reaction: (i) the isomerization of L-arabinose to L-ribulose catalyzed by L-arabinose isomerase (L-AI), and (ii) the subsequent isomerization of L-ribulose to L-ribose, which can be catalyzed by L-ribose isomerase (L-RI) or mannose-6-phosphate isomerase (MPI). researchgate.net

Furthermore, the yeast Candida tropicalis has been engineered to produce L-ribose from a mixture of glucose and L-arabinose. In a study, an engineered strain produced 6.0 g/L of L-ribose from 30 g/L of L-arabinose in a one-pot fermentation process. researchgate.net This demonstrates the potential of using co-cultures or mixed substrates in fermentation to drive the synthesis of L-ribose.

The table below summarizes different microbial systems and their starting materials for L-ribose production.

Microbial HostStarting Material(s)Key Enzymes/PathwaysReference
Escherichia coliRibitol (B610474)Mannitol-1-dehydrogenase (MDH) nih.gov
Candida tropicalisD-Glucose, L-ArabinoseL-arabinose isomerase, L-ribose isomerase researchgate.netresearchgate.net
Lactobacillus plantarumL-ArabinoseL-arabinose isomerase asm.org

Metabolic Engineering and Directed Evolution for Biocatalyst Optimization

Metabolic engineering and directed evolution are powerful tools to enhance the efficiency and yield of this compound biosynthesis. ucl.ac.ukillinois.edu These strategies focus on optimizing microbial strains and the enzymes within them to overcome metabolic bottlenecks and improve catalytic performance. mdpi.commdpi.com

Metabolic Engineering:

Metabolic engineering of microorganisms like Escherichia coli, Lactobacillus plantarum, and Candida tropicalis has been a key strategy for producing L-ribose and its precursors. researchgate.netasm.org For example, in Lactobacillus plantarum, a ribulokinase-deficient mutant was created to produce L-ribulose from L-arabinose. By knocking out the gene responsible for the further metabolism of L-ribulose, the intermediate product accumulates. asm.org High yields of L-ribulose were achieved by complexing the product with borate (B1201080), which shifts the unfavorable equilibrium of the isomerization reaction. asm.org

In another example, Candida tropicalis was engineered to express a codon-optimized L-ribose isomerase gene from Acinetobacter calcoaceticus. This allowed for the conversion of L-arabinose to L-ribose in a single fermentation process that also utilized glucose. researchgate.net

Directed Evolution:

Directed evolution has been successfully applied to improve the properties of key enzymes in the L-ribose production pathway. ucl.ac.ukillinois.edunih.gov One notable example is the optimization of mannitol-1-dehydrogenase (MDH) from Apium graveolens, which can convert ribitol to L-ribose. nih.gov Through several rounds of error-prone PCR and screening, mutants of MDH were generated with significantly improved thermal stability and expression. This led to a 19.2-fold improvement in L-ribose production, achieving a final conversion of 46.6 ± 1.7% and a productivity of 3.88 ± 0.14 g/L/d in shaken flasks. nih.gov The improved performance was attributed to the enhanced stability and expression of the mutant enzymes. nih.gov

The following table details examples of biocatalyst optimization for L-ribose production.

EnzymeHost Organism for ExpressionOptimization StrategyImprovementReference
Mannitol-1-dehydrogenase (MDH)Escherichia coliDirected Evolution (error-prone PCR)19.2-fold increase in L-ribose production nih.gov
L-arabinose isomeraseLactobacillus plantarumMetabolic Engineering (gene knockout)Accumulation of L-ribulose asm.org
L-ribose isomeraseCandida tropicalisMetabolic Engineering (gene expression)Production of 6.0 g/L of L-ribose researchgate.net

Synthesis of this compound-Containing Derivatives

This compound is a valuable chiral building block for the synthesis of various biologically active molecules, most notably L-nucleoside analogs. researchgate.netproquest.comresearchgate.net Its unnatural stereochemistry often imparts unique biological properties, including increased metabolic stability and reduced toxicity compared to their D-counterparts. nih.gov

Construction of L-Nucleoside Analogs

L-nucleoside analogs are a critical class of antiviral and anticancer drugs, and L-ribose is an ideal starting material for their synthesis. researchgate.netproquest.com The synthesis of these analogs involves the coupling of a modified or unmodified nucleobase to an L-ribose derivative. Several L-nucleoside-based drugs, such as clevudine, levovirin, and maribavir, have been developed, underscoring the importance of efficient synthetic routes to L-ribose. researchgate.net

The general strategy for constructing L-nucleoside analogs often involves the preparation of a protected L-ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribose (L-ATBR), which can then be coupled with a nucleobase. researchgate.net The synthesis of 4'-thiopyrimidine nucleosides, for example, has been achieved through a Pummerer-type glycosidation of the nucleobase with a 4-thioribitol intermediate derived from L-arabinose. acs.org

The development of novel L-nucleoside analogs is an active area of research. For instance, L-nucleoside analogues of Ribavirin have been synthesized and evaluated for their immunomodulatory activities. nih.gov Additionally, L-like analogues of the natural carbocyclic nucleoside neplanocin A have shown potent antiviral activity against norovirus. nih.gov

Synthesis of this compound Glycoconjugates

The synthesis of glycoconjugates, where a sugar moiety is linked to another molecule like a protein, lipid, or metal complex, is a field with significant therapeutic and diagnostic potential. While specific examples focusing solely on this compound are not extensively detailed in the provided context, the general principles of glycoconjugate synthesis are applicable.

Chemoenzymatic approaches offer a powerful strategy for the synthesis of complex glycoconjugates. researchgate.net These methods combine the flexibility of chemical synthesis with the high regioselectivity and stereoselectivity of enzymatic reactions. For instance, regioselective enzymatic hydrolysis of acetylated 2-amino pyranose derivatives can provide monodeprotected intermediates that are valuable for the synthesis of neo-glycoproteins and glycosphingolipids. researchgate.net

Another innovative approach is the synthesis of metal-based glycoconjugates. A method for generating gold(III) glycoconjugates in high yields involves the initial synthesis of a zinc(II)-dithiocarbamato intermediate followed by a transmetallation reaction. rsc.org This strategy avoids the need for protection/deprotection steps and chromatographic purification. rsc.org Such methodologies could potentially be adapted for the synthesis of this compound-containing glycoconjugates for various biomedical applications.

Anomeric Functionalization Strategies for L-Ribopyranosides

The anomeric carbon of this compound is a key position for functionalization, allowing for the formation of glycosidic bonds and the introduction of linkers for conjugation. Stereoselective control of the anomeric center is crucial in the synthesis of L-ribopyranosides.

C-Glycosylation: The formation of C-glycosides, where the anomeric carbon is linked to a carbon atom of the aglycone, is a significant strategy. The stereoselectivity of C-glycosylation of ribose derivatives is influenced by electronic effects within the intermediate oxocarbenium ion. nih.gov The lowest energy conformers of these intermediates typically lead to the formation of the α-anomer through a stereoelectronically preferred inside attack. nih.gov

O-Glycosylation: The more common O-glycosidic bond formation is also subject to stereochemical control. The outcome of a glycosylation reaction depends on various factors, including the nature of the glycosyl donor and acceptor, the promoter, and the reaction conditions. frontiersin.org For the synthesis of 1,2-cis-glycosidic linkages, which can be challenging, the choice of protecting groups at the C-2 position is critical to avoid neighboring group participation. frontiersin.org

Introducing a functionalizable linker at the anomeric position is a common strategy for preparing oligosaccharides for chemical conjugation. nih.gov This linker can be introduced early in the synthesis and must be stable to subsequent chemical transformations. One-pot, two-step glycosylation procedures have been developed that allow for the efficient formation of glycosides with good yields and stereoselectivity. nih.gov

Stereochemical and Conformational Analysis of L Ribopyranose Systems

Anomeric Equilibria and Tautomerism in Solution

In aqueous solution, L-ribose, like other reducing sugars, exists not as a single structure but as an equilibrium mixture of different isomers. This dynamic process, known as mutarotation, involves the interconversion of cyclic and open-chain forms. bhu.ac.inmasterorganicchemistry.com

Pyranose, Furanose, and Acyclic Forms of L-Ribose

L-Ribose can exist in several forms in solution: the six-membered pyranose ring, the five-membered furanose ring, and a minor acyclic (open-chain) aldehyde form. masterorganicchemistry.com The pyranose ring is formed through an intramolecular hemiacetal linkage between the aldehyde group at C1 and the hydroxyl group at C5. wikipedia.org The furanose ring results from a similar reaction involving the hydroxyl group at C4. wikipedia.org

The distribution of these tautomers at equilibrium is influenced by their relative thermodynamic stabilities. For D-ribose, it has been observed that at room temperature, the pyranose forms are predominant, accounting for about 76% of the mixture, while the furanose forms make up approximately 24%, and the linear form is present in only a very small amount (about 0.1%). wikipedia.org The pyranose form is generally more thermodynamically stable than the furanose form. wikipedia.org The relative abundance of furanose forms is higher for ribose compared to sugars like glucose and xylose, which is attributed to the presence of an axial hydroxyl group at the 3-position in the pyranose form, which destabilizes it. rsc.org

Table 1: Equilibrium Distribution of D-Ribose Isomers in Aqueous Solution at Room Temperature

Isomer FormPercentage
Pyranose~76%
Furanose~24%
Acyclic~0.1%

This table summarizes the approximate distribution of the different isomeric forms of D-ribose in an aqueous solution at room temperature, as reported in the literature. wikipedia.org The distribution for L-ribose is expected to be similar due to it being the enantiomer.

Alpha and Beta Anomers of L-Ribopyranose

The formation of the cyclic pyranose structure creates a new stereocenter at the anomeric carbon (C1). bhu.ac.inlibretexts.org This results in two possible diastereomers, known as anomers, designated as alpha (α) and beta (β). bhu.ac.inlibretexts.org These anomers are in equilibrium and can interconvert through the open-chain form. bhu.ac.in

For L-sugars, the terminal -CH2OH group (or in the case of pentoses, the C5-H) is oriented downwards in the Haworth projection. libretexts.org The α-anomer is the one where the hydroxyl group on the anomeric carbon is trans to the C5 substituent, while in the β-anomer, it is cis. libretexts.org In an aqueous solution of D-ribose, the pyranose forms exist in an α:β ratio of approximately 1:2. wikipedia.org As L-ribose is the enantiomer of D-ribose, a similar equilibrium ratio between its α and β anomers is expected. nih.govnih.govacs.org

Table 2: Anomeric Distribution of D-Ribopyranose in Aqueous Solution

AnomerRatio
α-D-Ribopyranose1
β-D-Ribopyranose2

This table shows the approximate ratio of the alpha and beta anomers of D-ribopyranose in solution. wikipedia.org A similar ratio is anticipated for this compound.

Conformational Preferences of the this compound Ring

The six-membered pyranose ring is not planar but adopts various puckered conformations to minimize steric strain. uzh.ch The conformational landscape of this compound is complex, with several possible forms, the most stable of which are the chair conformations. uni-kiel.dend.edu

Chair Conformations (e.g., ¹C₄, ⁴C₁)

Like cyclohexane, the pyranose ring can exist in two primary chair conformations, designated as ¹C₄ and ⁴C₁. uzh.chuni-kiel.de In the ¹C₄ conformation, carbon-1 is "up" and carbon-4 is "down," while in the ⁴C₁ conformation, carbon-4 is "up" and carbon-1 is "down". uni-kiel.de For L-sugars, the ⁴C₁ conformation is the mirror image of the ⁴C₁ conformation of the corresponding D-sugar, which is designated as ¹C₄ for the L-sugar. cazypedia.org Therefore, the two chair conformations for this compound are the ¹C₄ and ⁴C₁ forms.

The relative stability of these chair conformations is determined by the steric interactions of the ring substituents. uni-kiel.de Conformations that place bulky substituents in equatorial positions are generally more stable than those with axial substituents. nd.edu For methyl β-L-arabinopyranoside, which is an epimer of this compound, the ⁴C₁ conformation is the more stable form. lmu.de Computational studies on 2-deoxy-D-ribopyranose, a related compound, also show a preference for the ¹C₄ conformation for the β-anomer. acs.org The relative energies of the ¹C₄ and ⁴C₁ conformers are influenced by factors such as the anomeric configuration and the presence of substituents. iastate.edu

Skew, Boat, Half-Chair, and Envelope Conformations

Besides the stable chair conformations, the pyranose ring can also adopt other, higher-energy conformations, including skew (or twist-boat), boat, half-chair, and envelope forms. rsc.orguni-kiel.dend.edu There are a total of 38 distinct basic pyranose conformations: 2 chairs, 6 boats, 6 skew-boats, 12 half-chairs, and 12 envelopes. wikipedia.org

Boat (B): A high-energy conformation with significant steric and torsional strain. nd.edursc.org

Skew (S) or Twist-Boat: An energy minimum that is still considerably higher in energy than the chair conformation. uni-kiel.dersc.org

Half-Chair (H): A conformation where four contiguous ring atoms are coplanar. rsc.orgrsc.org

Envelope (E): A conformation where five ring atoms are coplanar. rsc.orgcazypedia.org

These non-chair conformations are generally considered to be transition states or intermediates in the interconversion between different chair forms. rsc.org

Pseudorotational Pathways and Energy Landscapes

The interconversion between the various conformations of the pyranose ring can be described by pseudorotational pathways. nd.edu This model describes the systematic interconversion between different conformers. nd.edu The energy landscape of these transformations reveals the relative stabilities of the different conformations and the energy barriers between them.

The chair conformations represent the lowest energy states on this landscape. uni-kiel.de The skew conformation also represents an energy minimum, although it is about 20 kJ/mol higher in energy than the chair form. uni-kiel.de The boat and half-chair conformations are typically energy maxima along the pseudorotational pathway. rsc.org Computational studies and dynamic NMR experiments have been used to investigate these energy landscapes and the rates of interconversion between chair conformations. researchgate.net The free energy landscape of pseudorotation is crucial for understanding the dynamic behavior of pyranose rings in solution. nih.gov

The Anomeric Effect in this compound Derivatives

Theoretical Models Explaining the Anomeric Effect (e.g., n-σ* Hyperconjugation, Dipole-Dipole Interactions)

The physical origin of the anomeric effect has been a subject of extensive research and debate, with two primary theoretical models emerging as the most widely accepted explanations: n-σ* hyperconjugation and dipole-dipole interactions. acs.orguco.esresearchgate.net

Dipole-Dipole Interactions: This electrostatic model suggests that the preference for the axial anomer arises from the minimization of repulsive dipole-dipole interactions. acs.orgmsu.edu In the equatorial anomer, the dipole moments associated with the endocyclic ring oxygen and the electronegative substituent at C-1 are partially aligned, resulting in electrostatic repulsion that destabilizes this conformation. msu.edudypvp.edu.in Conversely, in the axial anomer, these dipoles are oriented in roughly opposite directions, leading to a more stable, lower-energy state. msu.edudypvp.edu.inyoutube.com The influence of the solvent's polarity is a key factor in this model; polar solvents can solvate and stabilize the more polar equatorial anomer, thereby diminishing the magnitude of the anomeric effect. numberanalytics.comdypvp.edu.in

While both models provide valuable insights, it is generally accepted that the anomeric effect is a result of a combination of these stereoelectronic and electrostatic factors, and their relative contributions may vary depending on the specific molecule and its environment. scripps.edueoquimica.com

Influence on Substituent Orientation and Conformational Stability

The conformational equilibrium of this compound derivatives is a delicate balance between the anomeric effect and other steric and electronic interactions within the molecule. For instance, in this compound itself, the presence of other hydroxyl groups on the pyranose ring can lead to complex conformational landscapes. nih.gov Theoretical studies on D-ribopyranose, the enantiomer of this compound, have shown that both α and β-pyranose forms are the most populated, with the ¹C₄ conformation being the most stable for both anomers. acs.org For 2-deoxy-D-ribopyranose, the α-anomer predominantly adopts a ⁴C₁ chair conformation, while the β-anomer prefers the inverted ¹C₄ chair. acs.orgacs.org These preferences are directly influenced by the interplay of the anomeric effect and the minimization of steric strain from other ring substituents.

The nature of the substituent at the anomeric carbon significantly modulates the strength of the anomeric effect. Highly electronegative atoms like fluorine can induce a very strong anomeric effect, sometimes leading to a ring inversion to accommodate an axial C-F bond, even if it forces other bulky groups into unfavorable axial positions. rsc.org For example, in pentopyranosyl fluorides, the strong anomeric effect of the C-F bond can cause a chair flip. rsc.org

Furthermore, the influence of the anomeric effect extends to the exo-anomeric effect, which governs the rotational preference of the aglycone group in glycosides. rsc.orgpsu.edu This effect also arises from stereoelectronic interactions, specifically the overlap between a lone pair of the anomeric oxygen and the antibonding orbital of the C1-O5 bond. rsc.org

The conformational preferences dictated by the anomeric effect have profound implications for the biological activity and molecular recognition of this compound-containing molecules. numberanalytics.com The specific three-dimensional structure adopted by the sugar ring is critical for its interaction with enzymes and receptors. numberanalytics.comrsc.org

Table of Anomeric Effect Influence on Conformer Population:

CompoundAnomerDominant ConformationKey Influencing Factors
D-Ribopyranose α and β¹C₄ acs.orgAnomeric effect, intramolecular hydrogen bonding
2-Deoxy-D-ribopyranose α⁴C₁ acs.orgacs.orgAnomeric effect
2-Deoxy-D-ribopyranose β¹C₄ acs.orgacs.orgAnomeric effect, minimization of steric interactions
Pentopyranosyl Fluorides βInverted chair (e.g., ¹C₄ to ⁴C₁) rsc.orgStrong anomeric effect of the C-F bond

Note: Data for D-ribose derivatives are presented as they are well-studied and the principles are directly applicable to their L-enantiomers.

Spectroscopic and Diffraction Characterization of L Ribopyranose Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of L-ribopyranose in solution. By analyzing various NMR parameters, it is possible to identify the different isomeric forms and their conformational preferences. In aqueous solution, L-ribose exists as a mixture of cyclic pyranose and furanose forms, as well as a minor open-chain aldehyde form. biomedres.us The pyranose form itself consists of two anomers, α-L-ribopyranose and β-L-ribopyranose.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, making them invaluable for distinguishing between the different isomers of this compound. The anomeric carbon (C-1) and anomeric proton (H-1) are particularly diagnostic.

In a study of pergalloylated L-ribose derivatives, the ¹H and ¹³C NMR spectra were fully assigned for both the α and β anomers. uqac.ca The chemical shifts provide clear evidence for the structure and stereochemistry of the sugar ring. For instance, the anomeric configuration can often be determined by the chemical shift of C-1 and its attached proton, H-1. uqac.ca Glycosylation or derivatization leads to significant downfield shifts (4–10 ppm) for the carbons at the anomeric and linked positions compared to the free monosaccharide. unimo.it

The detailed chemical shift assignments for 1,2,3,4-tetra-O-galloyl-α-L-ribopyranose (5α) and 1,2,3,4-tetra-O-galloyl-β-L-ribopyranose (5β) in DMSO-d₆ are presented below. uqac.ca

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Pergalloylated this compound Anomers

Proton 5α (α-anomer) 5β (β-anomer)
H-1 6.43 6.16
H-2 5.67 5.58
H-3 5.51 5.86
H-4 5.42 5.37
H-5ax 4.29 4.01
H-5eq 4.07 4.20

Data sourced from Lavoie et al. (2012). uqac.ca

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Pergalloylated this compound Anomers

Carbon 5α (α-anomer) 5β (β-anomer)
C-1 89.13 90.72
C-2 67.04 68.61
C-3 67.24 66.82
C-4 65.17 64.91
C-5 61.34 62.00

Data sourced from Lavoie et al. (2012). uqac.ca

Scalar or J-coupling constants (³JHH) between vicinal protons provide critical information about the dihedral angles between them, which in turn defines the conformation of the pyranose ring. The Karplus equation describes the relationship between the coupling constant and the dihedral angle.

For pyranose rings, the chair conformation is generally the most stable. For this compound, the two primary chair conformations are the ¹C₄ and ⁴C₁ forms. In a study of ribocyclophanes containing a β-D-ribopyranose unit, small ³JHH values (ranging from 1.2 to 3.0 Hz) were observed, indicating exclusively axial-equatorial or equatorial-equatorial relationships between protons. nih.gov This demonstrated that the sugar adopted the thermodynamically unfavorable ¹C₄ conformation. For the enantiomeric β-L-ribopyranose, these small J-values would correspond to the adoption of the ⁴C₁ conformation. nih.gov

In the case of pergalloylated this compound, the coupling constant between H-5ax and H-4 in the α-anomer was found to be 8.5 Hz. uqac.ca This value is lower than the expected value for a typical axial-axial coupling, suggesting a possible distortion from an ideal chair conformation or a time-averaged spectrum of multiple conformations. uqac.ca

Two-dimensional NMR experiments are essential for unambiguously assigning signals and confirming the covalent structure of molecules like this compound.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds. sdsu.edu It is used to trace the proton connectivity within the sugar ring, for example, by following the correlations from the anomeric proton H-1 to H-2, then to H-3, and so on. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. sdsu.edu It is fundamental for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. uqac.ca

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

A review of the vibrational spectra of pentoses provides detailed assignments for D-ribose. researchgate.net The high-wavenumber region (2800–3500 cm⁻¹) is dominated by C-H and O-H stretching vibrations. The IR spectrum shows a broad band around 3343-3366 cm⁻¹ corresponding to intermolecularly hydrogen-bonded secondary alcohol groups. researchgate.net The Raman spectrum in this region features several well-resolved, sharp bands from C-H stretches. researchgate.net The fingerprint region (400–1500 cm⁻¹) contains a multitude of bands arising from C-C stretching and various bending and deformation modes of the pyranose ring and its hydroxyl groups, making it highly specific to the molecule's structure. researchgate.net

Table 3: Selected Vibrational Band Assignments for Ribopyranose

Wavenumber (cm⁻¹) Spectroscopy Assignment
~3366 IR/Raman ν(OH) of secondary alcohols
~2950 IR/Raman ν(CH), ν(CH₂)
~1111 IR Ring deformations
~1086 IR Ring deformations
~892 IR Ring deformations

Assignments based on data for D-ribose, which are identical for this compound. researchgate.net

Microwave Spectroscopy for Gas-Phase Conformational Studies

Microwave spectroscopy provides highly precise information about the rotational constants of a molecule in the gas phase, allowing for the definitive determination of its conformational structure, free from solvent or crystal packing effects.

Studies combining microwave spectroscopy and quantum chemical calculations on D-ribose, whose gas-phase behavior is identical to this compound, have shown that the pyranose forms are significantly more stable than the furanose or open-chain forms. nih.govacs.org The investigation identified the two lowest energy isomers as the β-pyranoses in the ¹C₄ and ⁴C₁ chair conformations. nih.gov These two conformers are nearly equal in energy, lying within 0.9 kJ/mol of each other, highlighting the conformational flexibility of the ribopyranose ring even in isolation. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules in the solid state. It provides unambiguous information on bond lengths, bond angles, and absolute configuration.

The crystal structure of L-ribose isomerase from Acinetobacter sp. has been solved in a complex with its substrate, revealing the ligand to be β-L-ribopyranose. pdbj.org This provides direct crystallographic evidence for the structure of β-L-ribopyranose in its biologically relevant, enzyme-bound state. pdbj.orgrcsb.org The sugar adopts a cupin-type β-barrel structure within the enzyme's catalytic site. pdbj.org

Furthermore, X-ray analysis of complex natural products containing a ribopyranose moiety has provided insights into its conformational preferences in the solid state. In one such case, a β-D-ribopyranose unit was found to adopt a ¹C₄ chair conformation. nih.gov This conformation is normally thermodynamically unfavorable but was adopted to minimize steric crowding with the large aglycone part of the molecule. nih.govosti.gov This implies that the enantiomeric β-L-ribopyranose can similarly adopt its less-favored ⁴C₁ conformation when steric demands require it. nih.gov

Computational and Theoretical Investigations of L Ribopyranose

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of L-ribopyranose. idosr.orglsu.edumit.edu These first-principles approaches solve the electronic Schrödinger equation to determine the molecule's electronic structure and energy. lsu.edumit.edu

Geometry optimization is a fundamental computational procedure used to find the minimum energy structure of a molecule. arxiv.org For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. DFT methods, particularly with functionals like B3LYP, are commonly employed for this purpose, often in conjunction with basis sets such as 6-311++G(d,p) to ensure accuracy. biomedres.usbiomedres.us The process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located. arxiv.org

Once the geometry is optimized, the electronic structure can be analyzed to understand the distribution of electrons within the molecule. This includes calculating the charge distribution, which reveals the partial positive and negative charges on each atom. biomedres.usbiomedres.us This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and the reactivity of different parts of the this compound molecule.

A study on the transformation of cyclic ribopyranose to furfural (B47365) utilized DFT calculations to optimize the geometries of ribose and its carbocation isomers. biomedres.usbiomedres.us The analysis of charge distribution was key to identifying the most stable carbocation, which is a critical intermediate in the reaction pathway. biomedres.usbiomedres.us

This compound can exist in various conformations, primarily the chair (¹C₄ and ⁴C₁) and boat/skew-boat forms. rsc.org Quantum chemical methods are used to calculate the relative energies of these conformational isomers to determine their populations at equilibrium. solubilityofthings.com The energy difference between conformers is influenced by factors like steric hindrance, angle strain, and torsional strain. solubilityofthings.com

Furthermore, these methods can map the potential energy surface connecting different conformers, allowing for the identification and characterization of transition states. ucsd.edu A transition state represents the energy maximum along a reaction coordinate and is crucial for understanding the kinetics of conformational changes. ucsd.edu The energy barrier, or activation energy, determines the rate at which this compound can interconvert between different chair and boat forms.

For instance, computational studies have shown that for aldopentoses like ribose, the pyranose form is generally the most stable. researchgate.net Energy calculations help to quantify the stability differences between the α and β anomers and their various ring conformations. researchgate.net

Computational Method Application to this compound Key Findings
Density Functional Theory (DFT) Geometry optimization, electronic structure analysis, energy calculations. idosr.orgbiomedres.usbiomedres.usDetermines stable conformations (e.g., ¹C₄ vs. ⁴C₁), predicts charge distribution, and calculates relative energies of isomers. biomedres.usbiomedres.usrsc.org
Ab Initio Methods High-accuracy energy calculations, benchmarking DFT results. idosr.orglsu.eduProvides a fundamental, first-principles understanding of electronic structure and conformational energies. lsu.edu

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical calculations provide high accuracy, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for studying larger systems and longer timescales, making them well-suited for investigating the conformational dynamics of this compound in solution. lsu.edutemple.edu

Molecular dynamics simulations track the movement of atoms over time by solving Newton's equations of motion. temple.edu This allows for the exploration of the conformational space available to this compound. By simulating the molecule in a solvent like water, MD can capture the influence of the environment on conformational preferences. acs.org

From these simulations, a free energy landscape can be constructed. semanticscholar.orgnih.govbiorxiv.org This landscape maps the free energy of the system as a function of specific conformational coordinates (e.g., dihedral angles). ucsd.edu Minima on this landscape correspond to stable or metastable conformational states, while the barriers between them dictate the kinetics of interconversion. ucsd.edubiorxiv.org Techniques like umbrella sampling can be used to enhance sampling and obtain accurate free energy profiles for processes like the transition between different chair conformations. temple.edu

For example, MD simulations of the ribose-binding protein (RBP) with its ligand have been used to explore the free energy landscape of the protein's open-to-closed conformational change. temple.edusemanticscholar.org These studies reveal how the binding of ribose shifts the conformational equilibrium of the protein. temple.edu

The accuracy of MM and MD simulations depends heavily on the quality of the force field used. arxiv.org A force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.gov For carbohydrates like this compound, specialized force fields such as GLYCAM06 are often employed. semanticscholar.orgresearchgate.net

Developing a force field involves parameterizing terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). arxiv.orgnih.gov These parameters are typically derived from a combination of high-level quantum chemical calculations and experimental data. nih.gov Validation is a critical step, where the force field's ability to reproduce known experimental properties, such as conformational populations in solution or crystal structures, is tested. arxiv.org The GLYCAM06 force field, for instance, was developed by fitting to quantum mechanical data for a range of small molecules to ensure its generalizability to various carbohydrates. researchgate.net

Simulation Technique Focus on this compound Insights Gained
Molecular Dynamics (MD) Simulating the time evolution of the molecule's structure in solution. temple.eduacs.orgReveals dynamic conformational changes, solvent effects, and provides trajectories for free energy calculations. temple.eduacs.org
Force Field Development Creating accurate potential energy functions for simulations. arxiv.orgnih.govresearchgate.netEnsures that simulations realistically model the physical behavior of this compound. The GLYCAM06 force field is widely used for carbohydrates. semanticscholar.orgresearchgate.net
Free Energy Calculations Mapping the energy landscape of conformational transitions. temple.edusemanticscholar.orgnih.govQuantifies the relative stability of different conformers and the energy barriers between them. ucsd.edutemple.edu

In Silico Modeling of this compound Interactions

In silico modeling is used to study how this compound interacts with other molecules, particularly proteins. nih.govnih.gov Techniques like molecular docking and molecular dynamics simulations are employed to predict and analyze the binding of this compound to biological targets.

Molecular docking predicts the preferred orientation of a ligand (this compound) when it binds to a receptor (e.g., an enzyme active site) to form a stable complex. d-nb.info This is followed by MD simulations of the protein-ligand complex to assess the stability of the binding mode and to understand the detailed interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. nih.gov

A study using molecular dynamics simulations investigated the interaction of L-ribose with the active site of xylose isomerase. nih.gov The simulations showed that L-ribose did not bind in the same manner as the natural substrate, D-xylose, providing a molecular-level explanation for the enzyme's substrate specificity. nih.gov Such studies are crucial for understanding the role of this compound in biological systems and for applications in drug design and enzyme engineering. nih.gov

Prediction of this compound Binding Sites on Proteins

The prediction of binding sites for carbohydrate ligands on protein surfaces is a complex challenge in computational biology. General computational methods for predicting sugar-binding sites have been developed, which can be applied to this compound. ucl.ac.uk These methods typically analyze the protein's surface properties to identify regions with characteristics favorable for carbohydrate interaction.

Key parameters used in these predictive algorithms include:

Surface Geometry: Identifying clefts and pockets on the protein surface that are sterically compatible with the pyranose ring structure. ucl.ac.uk

Amino Acid Composition: Searching for an enrichment of specific amino acid residues that are commonly found in carbohydrate-binding sites. Aromatic residues like Tryptophan and Tyrosine are known to be crucial for stacking interactions with the sugar ring, while polar or charged residues such as Aspartate, Glutamate (B1630785), Arginine, and Lysine are important for forming hydrogen bonds. ucl.ac.uk

Hydrogen Bonding Potential: Mapping the distribution of hydrogen bond donors and acceptors on the protein surface. Networks of hydrogen bonds are a hallmark of protein-carbohydrate recognition. ucl.ac.uk

Solvation Properties: Assessing the desolvation penalty for both the protein surface and the ligand upon binding. Favorable binding sites often involve the displacement of water molecules. ucl.ac.uk

These computational approaches can be categorized into two main classes based on the nature of the binding site they predict: deep, buried clefts typical of enzymes and periplasmic binding proteins, and shallow surface clefts characteristic of lectins. ucl.ac.uk While these general principles are applicable, specific computational predictions for this compound binding sites are not widely documented in the scientific literature.

One of the few instances where L-ribose binding has been mentioned is in inhibitor studies with β-galactosidase. Interestingly, these studies suggested that L-ribose might bind in its furanose form rather than the pyranose form. core.ac.uk This highlights the importance of considering the conformational flexibility of the sugar molecule when predicting binding modes.

Ligand-Induced Conformational Changes in this compound Binding Proteins

Direct computational studies detailing the conformational changes induced by the binding of this compound to proteins are scarce. However, extensive research on its enantiomer, D-ribopyranose, particularly with the Escherichia coli Ribose-Binding Protein (RBP), provides a valuable framework for understanding the types of conformational shifts that can be expected. These studies utilize powerful computational techniques such as Molecular Dynamics (MD) simulations and linear response theory. biorxiv.orgnih.govbiorxiv.org

A Case Study: D-Ribose Binding to Ribose-Binding Protein (RBP)

RBP is a periplasmic protein that captures D-ribose for transport and chemotaxis. nih.gov It exists in two principal conformations: an "open" ligand-free (apo) state and a "closed" ligand-bound (holo) state. core.ac.uk The binding of D-ribopyranose in a cleft between the two domains of RBP triggers a significant conformational change. nih.gov

Computational studies have elucidated the following key features of this transition:

Hinge-Bending Motion: The primary conformational change is a large-scale hinge-bending motion that brings the two domains of the protein closer together, effectively closing the cleft and enclosing the ligand. core.ac.uknih.gov This motion involves a simultaneous twisting and bending of the domains. biorxiv.org

Structural Compaction: The closure of the domains results in a more compact protein structure. Molecular dynamics simulations and experimental data from small-angle X-ray scattering (SAXS) have quantified this change. For instance, the radius of gyration (Rg) of RBP decreases upon binding D-ribose. core.ac.uk

Energetics and Dynamics: MD simulations show that in the absence of the ligand, the closed-apo form of RBP is unstable and tends to transition to the open state. core.ac.ukunam.mx The presence of D-ribopyranose stabilizes the closed conformation throughout the simulation time. core.ac.uk Methods like linear response theory have been successfully used to predict the direction and nature of this large-scale structural transition based solely on the apo structure and the location of the binding site. biorxiv.orgbiorxiv.org

The table below summarizes the structural changes observed in RBP upon binding D-ribose, as determined by computational and experimental methods.

ParameterOpen-Apo ConformationClosed-Holo ConformationChange upon BindingMethod
Radius of Gyration (Rg) 20.6 ± 0.3 Å19.2 ± 0.1 ÅDecrease of ~1.4 ÅMD Simulation & SAXS core.ac.uk
Cα RMSD between Apo and Holo States N/A6.2 Å6.2 ÅX-ray Crystallography biorxiv.org
Domain Motion OpenClosedHinge-bending and twistingMD Simulation core.ac.ukbiorxiv.org
Stability Dominant conformationStabilized by ligandLigand binding shifts equilibrium to closed stateMD Simulation core.ac.uk

While these findings are specific to the D-enantiomer, they establish a robust model for the types of significant, function-critical conformational changes that can be induced by ribose binding. It is plausible that this compound, upon binding to a specific protein partner, would induce similar, albeit stereochemically distinct, structural rearrangements. However, dedicated computational and theoretical investigations are required to confirm and characterize the specific conformational dynamics of this compound-protein complexes.

Biological and Biochemical Roles of L Ribopyranose and Its Analogs Molecular and Cellular Mechanisms

Molecular Recognition and Ligand Binding Studies

Interaction with Receptor Proteins and Carbohydrate-Binding Modules

L-ribopyranose and its derivatives serve as valuable tools for investigating molecular recognition events between carbohydrates and proteins. The specific three-dimensional arrangement of these sugar molecules is critical for their interaction with biological macromolecules. ontosight.ai For instance, the binding of β-D-ribopyranose to the Ribose Binding Protein (RBP) has been a subject of computational studies to predict large-scale protein conformational changes upon ligand binding. biorxiv.orgbiorxiv.org These studies highlight the intricate interplay of forces that govern the recognition process.

Fluorinated carbohydrate analogs, including those of this compound, have been employed as probes to understand glycan-protein interactions. rsc.org The substitution of hydroxyl groups with fluorine can provide insights into the hydrogen bonding networks within sugar-receptor complexes. rsc.org For example, the presence of a coupling constant between an alcohol hydrogen and a fluorine group in an this compound derivative indicates an intramolecular hydrogen bond, which can influence its binding to a receptor. rsc.org

Crystal structure analysis of proteins in complex with L-ribose provides direct evidence of these interactions. The L-ribose isomerase from Acinetobacter sp. DL-28, for instance, has been crystallized in a complex with L-ribose, revealing a cupin-type β-barrel structure with the catalytic site located between two large β-sheets. pdbj.orgrcsb.org This structure elucidates how the enzyme specifically recognizes L-ribose as its ideal substrate. pdbj.orgrcsb.org

Derivatives of ribopyranose can also be designed to interact with specific cellular targets. For example, ribopyranosylated amino acids have been synthesized and incorporated into peptides to create inhibitors of protein kinase A. acs.org These modified peptides are designed to self-assemble within the enzyme's binding pocket, demonstrating a sophisticated approach to molecular recognition. acs.org

Role as Enzymatic Substrates or Inhibitors for Mechanistic Probes

This compound and its analogs are instrumental in elucidating enzymatic mechanisms, acting as either substrates or inhibitors. The enzyme L-ribose isomerase from Acinetobacter sp. DL-28 catalyzes the reversible isomerization between L-ribose and L-ribulose, with L-ribose being its preferred substrate. pdbj.orgrcsb.org Structural studies of this enzyme have revealed a cis-enediol intermediate mechanism for the isomerization reaction, involving two glutamate (B1630785) residues as acid/base catalysts. pdbj.orgrcsb.org

This compound can also be a substrate for other enzymes. For example, membrane-bound, pyrroloquinoline quinone (PQQ)-dependent glycerol (B35011) dehydrogenase (GLDH) from Gluconobacter frateurii can oxidize L-ribose. researchgate.net The anomeric carbon of this compound is dehydrogenated to produce L-ribono-1,5-lactone, which then spontaneously hydrolyzes to L-ribonic acid. researchgate.net

Furthermore, derivatives of this compound are being explored for their potential as enzyme inhibitors. ontosight.ai By modifying the sugar moiety, researchers can design molecules that bind to an enzyme's active site and block its activity, which is a common strategy in drug development. ontosight.ai For example, L-nucleoside analogs, which can be synthesized from L-ribose, have shown antiviral and anticancer activities by targeting specific enzymes. google.com The development of such inhibitors often relies on understanding the detailed mechanism of the target enzyme. rsc.org

Integration into Synthetic Nucleic Acids and Genetic Information Systems

Structural and Functional Aspects of β-L-Ribonucleotides in Chirally Inverted Systems

The central dogma of molecular biology is built upon D-ribose-based nucleic acids. However, the study of synthetic nucleic acids incorporating β-L-ribonucleotides offers profound insights into the principles of genetic information storage and transfer. It has been demonstrated that chirally inverted macromolecules, such as RNA built from β-L-ribonucleotides, can function in a "mirror-image" world. nih.gov For instance, a mirror-image T7 transcription system has been created using proteins made of D-amino acids and nucleic acids composed of L-ribonucleotides. nih.gov

The geometry of synthetic nucleic acids based on β-L-ribofuranose derivatives aligns well with the stereochemistry of naturally occurring nucleic acids. nih.gov This suggests that the fundamental principles of base pairing and helical structure formation are not strictly dependent on the D-chirality of the sugar. However, some structural studies have indicated differences at the RNA-solvent interfaces between RNA enantiomers. nih.gov

The ability to synthesize long L-nucleic acid molecules using mirror-image polymerases has been a significant breakthrough. rsc.org This opens up the possibility of creating entire mirror-image biological systems, which could have applications in biotechnology and medicine, as these L-nucleic acids would be resistant to degradation by natural enzymes. rsc.orgwestlake.edu.cn

Implications for Studies on the Origin of Life and Homochirality

The homochirality of biological macromolecules—the exclusive use of D-sugars in nucleic acids and L-amino acids in proteins—is a fundamental and unresolved question in the study of the origin of life. usp.braip.org Prebiotic syntheses of chiral monomers like ribose would have produced racemic mixtures (equal amounts of D- and L-enantiomers). nasa.gov The study of this compound and its incorporation into nucleic acids is therefore central to understanding why nature selected D-ribonucleotides. nih.gov

One major challenge in prebiotic RNA synthesis is enantiomeric cross-inhibition, where the presence of the "wrong" enantiomer inhibits the template-directed polymerization of the "correct" one. nasa.gov Experiments using a non-chiral peptide nucleic acid (PNA) template have shown that this inhibition is a significant obstacle, suggesting that a mechanism for chiral selection must have been in place. nasa.gov

Several theories propose how homochirality might have emerged. One hypothesis suggests that the formation of a single self-replicating molecule, possibly an RNA-like oligomer, with a specific chirality could have been the origin of all life, with this chirality then propagating. usp.br Another proposes that separation of racemic mixtures could have occurred on chiral mineral surfaces. researchgate.net α-Ribopyranose, with all its hydroxyl groups on one side of the ring, is known to interact strongly with surfaces, which could have facilitated such a separation. researchgate.net

Influence on Cellular Signaling Pathways at the Molecular Level

While D-ribose is a well-known component of key signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), the direct role of this compound in natural cellular signaling is not established, as it is an unnatural sugar. lscollege.ac.inwikipedia.orgwikiwand.com However, derivatives of this compound and L-ribonucleotides are being investigated for their potential to influence cellular pathways.

Derivatives of ribopyranose can be designed to interact with and modulate the activity of proteins involved in signaling cascades. ontosight.ai For example, by modifying the sugar, it is possible to create molecules that act as inhibitors for specific enzymes, thereby altering cellular signaling. ontosight.ai The development of L-nucleoside analogs as antiviral and anticancer agents is a prime example of this approach, where these molecules interfere with the signaling and replication machinery of viruses or cancer cells. google.com

Furthermore, the incorporation of β-L-ribonucleotides into synthetic nucleic acids could potentially influence cellular processes if introduced into a cell. researchgate.net These "mirror-image" nucleic acids would be resistant to degradation by cellular nucleases, potentially leading to prolonged effects. The interaction of such synthetic molecules with the cellular machinery could provide novel ways to modulate gene expression or other signaling events.

The study of how L-ribose and its derivatives interact with cellular components at a molecular level is an active area of research, with potential applications in developing new therapeutic strategies and tools to probe cellular functions. ontosight.ai

Applications of L Ribopyranose in Chemical and Biochemical Research

Use as a Chiral Synthon and Building Block in Asymmetric Organic Synthesis

In the field of stereochemistry, a chiral synthon is a stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a synthetic sequence. wikipedia.org Asymmetric synthesis aims to selectively produce a specific stereoisomer of a target compound, which is critical as most biological molecules and pharmaceutical targets are chiral. wikipedia.org L-ribopyranose serves as an excellent chiral building block, belonging to the "chiral pool," where its inherent, well-defined chirality is transferred to more complex target molecules through a series of chemical transformations.

The primary application of this compound as a chiral synthon is in the synthesis of L-nucleoside analogues. google.comresearchgate.net These compounds, which are the mirror images of natural nucleosides, have demonstrated significant potential as antiviral and anticancer agents. google.comresearchgate.net The synthesis of these analogues often involves multi-step organic processes starting from L-ribose or its protected derivatives. ontosight.ai For example, the production of the antiviral drug candidate 2′-deoxy-2′-fluoro-5-methyl-β-L-arabinofuranosyl uracil (B121893) (L-FMAU) necessitates an inexpensive source of L-ribose as the starting material. google.com The synthesis of L-ribosides can be achieved stereospecifically from other sugars, such as D-galactose, further highlighting the strategic importance of these synthetic pathways in accessing valuable L-sugar derivatives. madridge.org

Table 1: this compound Derivatives as Chiral Synthons

L-Ribose-Derived SynthonTarget Molecule ClassSignificance
Protected L-ribose derivativesL-Nucleoside AnaloguesServe as precursors for antiviral and anticancer drug candidates. google.comresearchgate.net
1,2,3,5-tetra-O-acetyl-4-thio-β-L-ribofuranoseL-4′-thionucleosidesUsed to synthesize potential anti-tumor agents. nih.gov
Peracylated derivatives of L-ribofuranoseβ-L-RibonucleosidesEnables the preparation of various L-nucleosides for therapeutic research. madridge.org

Development of Chemical Probes for Molecular Recognition Studies

Chemical probes are specialized molecules designed to study and manipulate biological systems and processes, such as protein-ligand interactions. mskcc.org this compound and its derivatives have been employed in the development of such probes for molecular recognition studies, where understanding the specific interactions between molecules is key.

One notable strategy involves the selective fluorination of the sugar ring. rsc.org Fluorinated carbohydrates can act as sensitive probes in ¹⁹F NMR studies to investigate molecular interactions and conformations. rsc.orgresearchgate.net A specific this compound derivative was synthesized where a 7.5 Hz coupling constant was observed between an axial hydroxyl group at the C2 position and a fluorine atom at the C4 position. rsc.org This observation provided clear evidence of a six-membered ring intramolecular hydrogen bond, demonstrating the utility of such modified this compound molecules in detailed conformational analysis. rsc.org

In a different approach, a derivative of this compound, specifically 1,2,3,4-tetrakisisoniacyl-β-l-ribopyranose, was used as a chiral ligand to synthesize a series of coordination polymers (CPs). researchgate.net These CPs were designed to function as chemical sensors. Research showed that these materials could act as fluorescent probes for the selective detection of important biological thiols, such as cysteine and glutathione, highlighting the role of this compound in creating sophisticated tools for analytical biochemistry. researchgate.net

Table 2: this compound-Based Chemical Probes

Probe TypeStructural FeatureApplicationDetection Method
Fluorinated this compound derivativeFluorine atom substituted at C4 positionStudying intramolecular hydrogen bonding networks. rsc.org¹⁹F NMR Spectroscopy
Coordination Polymers1,2,3,4-tetrakisisoniacyl-β-l-ribopyranose ligandSelective detection of biothiols (cysteine, glutathione). researchgate.netFluorescence Spectroscopy

Fabrication of Biochemical Tools and Reagents

The unique structure of this compound makes it an ideal starting point for the fabrication of specialized biochemical tools and reagents designed for specific research purposes. ontosight.ai These tools are often analogues of natural molecules that can interact with biological systems in a controlled way, providing insights into disease mechanisms or acting as potential therapeutics. nih.gov The synthesis of L-nucleoside analogues is a prime example of this application. researchgate.netnih.gov

Detailed research has focused on creating libraries of L-nucleoside derivatives with modified sugar rings to explore their therapeutic potential. nih.gov

L-4′-Thionucleosides : These compounds were synthesized starting from 1,2,3,5-tetra-O-acetyl-4-thio-β-L-ribofuranose, a derivative of L-ribose. nih.gov When tested for their biological activity, these L-4′-thionucleosides showed moderate growth inhibitory effects against HTB14 human glioma cells. nih.gov

L-3′-Cyano Modified Nucleosides : Following the principle of developing safer antiviral agents, a series of L-nucleoside analogues featuring a cyano group at the 3′ position of the ribose ring were developed. nih.gov The goal was to inhibit viral reverse transcription with reduced toxicity. nih.gov Several of these synthesized compounds demonstrated modest anti-HIV activity when tested in human peripheral blood mononuclear (PBM) cells in vitro. nih.gov

These examples underscore how this compound serves as a fundamental building block for creating precise biochemical reagents that can be used to probe and modulate biological pathways, particularly in the context of drug discovery and development.

Table 3: Biochemical Tools Fabricated from this compound

Biochemical ToolL-Ribose PrecursorResearch Application
L-4′-Thionucleosides1,2,3,5-tetra-O-acetyl-4-thio-β-L-ribofuranoseEvaluation of anti-tumor activity against human glioma cells. nih.gov
L-3′-Cyano Modified NucleosidesL-ribose derivativesInhibition of HIV reverse transcriptase; evaluation of anti-HIV activity. nih.gov
L-Nucleoside Analogues (general)L-riboseDevelopment of antiviral and anticancer pharmaceutical compounds. google.comresearchgate.net

Advanced Analytical Methodologies for L Ribopyranose Characterization

Chromatographic Techniques for Separation and Quantification of L-Ribopyranose and its Derivatives

Chromatography is a fundamental technique for the separation of components within a mixture. For this compound and its derivatives, several chromatographic methods are employed to achieve high-resolution separation and precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. nih.gov Due to the low volatility of sugars like this compound, derivatization is a mandatory step to convert them into more volatile and thermally stable derivatives suitable for GC analysis. sigmaaldrich.com Silylation and alditol acetylation are common derivatization methods for this purpose. restek.com

The derivatized this compound is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Research has shown that the choice of derivatization method can significantly impact the resulting chromatogram. For instance, trimethylsilyl (B98337) (TMS) derivatization often produces multiple peaks for a single sugar due to the formation of different anomers (α and β) and ring forms (pyranose and furanose), which can complicate the analysis. cabidigitallibrary.org In contrast, the alditol acetate (B1210297) method, which involves the reduction of the sugar to its corresponding alditol followed by acetylation, results in a single derivative peak for each sugar, simplifying the chromatogram. restek.comresearchgate.net

ParameterValue/DescriptionSource
Column Varian FactorFour VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) cabidigitallibrary.org
Carrier Gas Helium at a constant flow rate of 1.0 mL/min cabidigitallibrary.org
Injection 1 µL, splitless at 280°C cabidigitallibrary.org
Temperature Program Initial 140°C (1 min hold), ramp at 2°C/min to 218°C, then ramp at 10°C/min to 280°C (2 min hold) cabidigitallibrary.org
MS Detector Mass range of m/z 40–650 cabidigitallibrary.org
Derivatization Trimethylsilylation (TMS) or Alditol Acetylation cabidigitallibrary.orgresearchgate.net

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including sugars. libretexts.orgyoutube.comchromtech.comwaters.com Unlike GC, HPLC does not require the analyte to be volatile, allowing for the analysis of this compound in its native form or after derivatization to enhance detection.

A high-throughput HPLC method has been developed for the analysis of ribose and its precursor, ribitol (B610474). nih.gov This method utilizes a β-cyclobond 2000 analytical column and an evaporative light-scattering detector (ELSD), which is a universal detector suitable for non-chromophoric compounds like sugars. To protect the analytical column from contaminants in complex samples, such as enzymatic reaction mixtures, a C18 guard column is often employed for online sample cleanup. nih.gov

Derivatization can also be employed in HPLC to improve the sensitivity and selectivity of detection, especially when using UV or fluorescence detectors. For instance, the hydroxyl groups of the sugar moiety can be reacted with a fluorescent tag like dansyl chloride, allowing for highly sensitive fluorescence detection.

ParameterMethod 1: Ribose & Ribitol AnalysisMethod 2: Derivatized Ribavirin AnalysisSource
Column β-cyclobond 2000 analytical columnReversed-phase C18 column nih.gov
Guard Column C18Not specified nih.gov
Mobile Phase Gradient elutionIsocratic elution nih.gov
Detector Evaporative Light-Scattering Detector (ELSD)Fluorescence Detector nih.gov
Derivatization Reagent NoneDansyl chloride
Separation Time 2.3 minutesNot specified nih.gov

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. d-aminoacids.com It offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. chromatographytoday.com For the analysis of neutral molecules like sugars, they must be derivatized to introduce a charge or be analyzed in the presence of a charged species that they can interact with, such as borate (B1201080) ions.

A key application of CE in the context of this compound is the separation of its enantiomers, D-ribose and L-ribose. This is crucial for quality control in the production of enantiomerically pure L-ribose. Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte. chromatographytoday.com Cyclodextrins are commonly used chiral selectors for this purpose.

A method has been developed for the enantiomeric separation of ribose that involves derivatization with 7-aminonaphthalene-1,3-disulfonic acid, which imparts a negative charge and a fluorescent tag to the sugar. nih.gov The separation is then carried out in a capillary with a background electrolyte containing tetraborate (B1243019) and β-cyclodextrin as the chiral selector. nih.gov This method can detect as little as 0.35% of D-ribose in L-ribose, corresponding to an enantiomeric excess (ee) of 99.3%. nih.gov

ParameterValue/DescriptionSource
Chiral Selector 5 mM β-cyclodextrin nih.gov
Background Electrolyte 25 mM tetraborate nih.gov
Derivatization Reagent 7-aminonaphthalene-1,3-disulfonic acid nih.gov
Detection Limit 0.35% D-ribose in L-ribose (99.3% ee) nih.gov
Principle Differential interaction of the derivatized enantiomers with the chiral selector chromatographytoday.com

Derivatization Protocols for Enhanced Detection and Structural Analysis

Derivatization is a critical step in the analysis of sugars like this compound by GC-MS and certain HPLC and CE methods. scienceopen.com It serves to increase the volatility and thermal stability of the sugar for GC analysis and to introduce a chromophore or fluorophore for enhanced detection in HPLC and CE.

Silylation for GC-MS: This is a common derivatization technique where the active hydrogens of the hydroxyl groups in this compound are replaced with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. brjac.com.br While effective, silylation can produce multiple derivative peaks for a single sugar, which can complicate analysis. cabidigitallibrary.org

Alditol Acetylation for GC-MS: This two-step protocol involves the reduction of the aldehyde group of this compound to a primary alcohol, forming the alditol (ribitol), followed by the acetylation of all hydroxyl groups with acetic anhydride. researchgate.netnih.govnih.gov This method is advantageous as it produces a single, stable derivative for each sugar, simplifying the chromatogram and improving quantitative accuracy. restek.com

Dansyl Chloride Derivatization for HPLC-Fluorescence Detection: For HPLC analysis, derivatization with dansyl chloride can be used to attach a fluorescent tag to the hydroxyl groups of this compound. nih.gov This reaction is typically carried out in a basic medium. The resulting dansylated derivative is highly fluorescent, allowing for very sensitive detection. researchgate.netsigmaaldrich.com

Future Directions and Emerging Areas in L Ribopyranose Research

Development of Novel and Efficient Synthetic Methodologies

The limited availability of L-ribose in nature necessitates its production through chemical synthesis, which has historically been a significant bottleneck due to high costs and laborious, multi-step procedures. ucla.eduresearchgate.netgoogle.com The demand for L-ribose is driven by its role as a key starting material for L-nucleoside analogues, which are investigated for antiviral and anticancer therapies. researchgate.netgoogle.com Consequently, a primary focus of ongoing research is the development of more practical, scalable, and cost-effective synthetic routes.

Future innovations are expected to focus on enzymatic synthesis and chemo-enzymatic strategies to improve stereoselectivity and reduce the need for complex protection and deprotection steps. The discovery of novel enzymes or the engineering of existing ones could lead to more direct and environmentally benign pathways for L-ribose production. The ultimate goal is to establish a robust supply of L-ribose that facilitates its broader use in pharmaceutical development and other advanced applications.

Starting MaterialKey StrategyNumber of StepsOverall YieldReference
D-RiboseInterconversion of C1 and C5 functional groups639% google.comwipo.int
L-Arabinose (protected)Swern oxidation and stereoselective reduction476.3% researchgate.net
D-RiboseStereoselective cis-dihydroxylation and C2-hydroxymethylation550% researchgate.net
D-GalactoseStereospecific synthesis1057% madridge.org
L-XyloseOxidation/reduction procedure-High researchgate.net

Exploration of Undiscovered Biological Roles in Glycoscience

As a non-natural sugar, L-ribopyranose and its derivatives are not typically metabolized by cellular machinery, which is adapted to D-sugars. This inherent resistance to enzymatic degradation is a key property being exploited in the field of glycotherapeutics. ucla.edu L-nucleosides, for instance, are used in antisense oligonucleotide therapies to create nucleic acid strands (L-RNA or L-DNA) that can bind to natural D-RNA targets with enhanced stability under physiological conditions. ucla.eduresearchgate.net

The future of this compound in glycoscience lies in its potential as a building block for "mirror-image" biology or synthetic biology. Research has shown that chirally inverted macromolecules, such as enzymes and nucleic acids built from L-amino acids and L-ribonucleotides respectively, can be functional in a synthetic, mirror-image biological system. nih.gov This opens up avenues for creating entirely novel biopolymers and therapeutic agents that are insulated from the natural biological world.

Furthermore, this compound derivatives are being explored as glycomimetic probes to study carbohydrate-protein interactions. ontosight.airsc.org By systematically replacing hydroxyl groups with fluorine, for example, researchers can investigate the role of specific hydrogen bonds in molecular recognition processes. rsc.org The unique stereochemistry of this compound can be leveraged to design highly specific inhibitors or modulators of glycan-binding proteins and enzymes involved in disease, offering new strategies for drug development. ontosight.ai The exploration of this compound in complex biological contexts may reveal currently unknown pathways and interactions, expanding our understanding of the chemical logic of life.

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for designing its applications. In aqueous solution, ribose exists as an equilibrium mixture of different forms, including the α- and β-anomers of both pyranose (six-membered ring) and furanose (five-membered ring) structures, as well as an open-chain form. biomedres.usunimi.it The integration of advanced spectroscopic methods with high-level computational techniques provides a powerful toolkit for the comprehensive characterization of these complex equilibria.

Computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for exploring the conformational landscape of ribose. biomedres.usbiomedres.usresearchgate.net These methods can calculate the relative energies and stabilities of various conformers, such as the different chair (e.g., ¹C₄ and ⁴C₁) and boat conformations of the pyranose ring, predicting their population in the gas phase or in solution. researchgate.netacs.orgnih.gov

These theoretical predictions are validated and refined by experimental data from a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. Advanced 2D NMR techniques like COSY, TOCSY, and HMBC are used to establish connectivity and through-space relationships between atoms, helping to assign the structure of complex ribopyranose derivatives. core.ac.uk

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the molecule. biomedres.usmdpi.com When combined with Vibrational Circular Dichroism (VCD) , a chiroptical technique, it allows for the sensitive probing of the solution-phase conformation and stereochemistry of chiral molecules like this compound. acs.org

X-ray Crystallography offers definitive, atomic-level resolution of the molecular structure in the solid state, as demonstrated in the analysis of a glycosylated cyclophane containing a β-ribopyranose moiety in an unusual ¹C₄ conformation. nih.gov

The synergy between these techniques is a key future direction. Computational models can predict the spectroscopic signatures (e.g., NMR chemical shifts, IR frequencies) of different conformers, which can then be compared with experimental spectra to unravel complex mixtures and dynamic processes. biomedres.usacs.org This integrated approach will be vital for rationalizing the behavior of this compound and for the rational design of novel molecules with tailored properties.

TechniqueTypeApplication in this compound ResearchReference
Density Functional Theory (DFT)ComputationalCalculates conformational energies, stabilities, and geometries of isomers (pyranose, furanose, open-chain). Predicts spectroscopic properties. biomedres.usbiomedres.usresearchgate.netacs.org
Nuclear Magnetic Resonance (NMR)SpectroscopicDetermines molecular structure, connectivity (COSY, TOCSY), and spatial proximity (NOE) in solution. Characterizes isomeric and conformational equilibria. core.ac.ukacs.org
X-ray CrystallographySpectroscopic/DiffractionProvides precise 3D atomic coordinates and absolute configuration in the solid state. nih.gov
Infrared (IR) & Raman SpectroscopySpectroscopicIdentifies functional groups and probes molecular vibrations. Used to monitor reactions and characterize conformers. biomedres.usmdpi.com
Vibrational Circular Dichroism (VCD)SpectroscopicProvides stereochemical information based on differential absorption of circularly polarized IR light, aiding in conformational analysis of chiral molecules. acs.org

Q & A

Q. What systematic approaches are recommended for reviewing literature on this compound’s metabolic pathways?

  • Methodological Answer : Use PRISMA guidelines for systematic reviews. Search databases (PubMed, SciFinder) with controlled vocabularies (e.g., MeSH terms: “L-ribose/metabolism”). Critically appraise studies using GRADE criteria, focusing on enzyme specificity (e.g., ribokinase assays) and isotopic tracer evidence. Gap analysis should highlight understudied enzymes or competing pathways .

Q. How can researchers formulate hypotheses about this compound’s potential in antiviral drug design?

  • Methodological Answer : Develop a PICOT hypothesis : “In in vitro models (P), this compound nucleosides (I) compared to D-ribose analogs (C) will exhibit higher inhibitory activity against viral polymerases (O) within 72 hours (T).” Validate via molecular docking (e.g., AutoDock Vina) and plaque reduction assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.